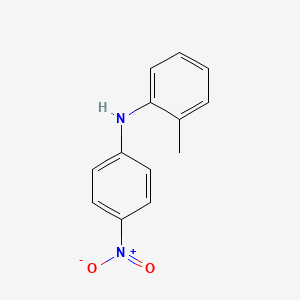

2-methyl-N-(4-nitrophenyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

726-10-3 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

2-methyl-N-(4-nitrophenyl)aniline |

InChI |

InChI=1S/C13H12N2O2/c1-10-4-2-3-5-13(10)14-11-6-8-12(9-7-11)15(16)17/h2-9,14H,1H3 |

InChI Key |

MZIFNHMXIOSXPR-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Academic Research Perspectives on 2 Methyl N 4 Nitrophenyl Aniline

Significance within Substituted Aromatic Amines and Nitroaromatics Research

2-methyl-N-(4-nitrophenyl)aniline belongs to two significant classes of organic compounds: substituted aromatic amines and nitroaromatics. Aromatic amines are compounds where an amino group is directly attached to an aromatic ring, and their properties are heavily influenced by other substituents on the ring. wikipedia.orgchemeo.comwikipedia.org Nitroaromatics are characterized by the presence of one or more nitro groups (–NO2) on an aromatic ring and are known for their applications in dyes, explosives, and pharmaceuticals. wikipedia.orgnih.gov

The structure of this compound is notable for the presence of both an electron-donating group (the methyl group on the toluidine ring) and a powerful electron-withdrawing group (the nitro group on the phenyl ring). chemeo.com This "push-pull" system, where electron density is pushed by one group and pulled by another across the molecule's π-system, is a key area of research. Such structures can lead to significant intramolecular charge transfer, which is a prerequisite for interesting optical and electronic properties.

While its isomer, 2-methyl-4-nitroaniline (B30703), is a well-documented compound used in dyes and the preparation of advanced materials like nanofibers, specific research on this compound is less common. sigmaaldrich.comchemicalbook.comchemicalbull.com Its significance, therefore, often lies in its role as a model compound for studying the effects of substitution on the electronic and structural properties of diarylamines. The nature and position of substituents on the aromatic rings of amines are known to critically affect their reactivity and potential applications. wikipedia.org

Interdisciplinary Relevance in Contemporary Organic Synthesis and Advanced Materials Science

The relevance of this compound in contemporary science spans both the synthesis of complex molecules and the theoretical design of new materials.

Organic Synthesis:

The primary relevance of this compound in organic synthesis is centered on its preparation, which exemplifies modern cross-coupling reactions used to form carbon-nitrogen (C–N) bonds. The most prominent methods for synthesizing diarylamines like this compound are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This is a classic, copper-catalyzed reaction that couples an aryl halide with an alcohol, thiol, or amine. wikipedia.orgorganic-chemistry.org To synthesize this compound, this method would involve the reaction of o-toluidine (B26562) with an activated aryl halide like 4-chloronitrobenzene. wikipedia.org Traditional Ullmann conditions are often harsh, requiring high temperatures (over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have introduced soluble copper catalysts with specific ligands that allow the reaction to proceed under milder conditions. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a more common and versatile method for C–N bond formation due to its milder conditions and broader substrate scope. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this route would involve the reaction of o-toluidine with a 4-nitro-substituted aryl halide (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene). nih.govnih.gov The reaction's efficiency is highly dependent on the choice of palladium catalyst and phosphine (B1218219) ligand. wikipedia.orgbeilstein-journals.org This reaction is a cornerstone of modern pharmaceutical and materials chemistry, making the synthesis of compounds like this compound a practical example of its application. wikipedia.org

Advanced Materials Science:

Molecules possessing a "push-pull" electronic structure are frequently investigated for their potential in advanced materials, particularly in the field of nonlinear optics (NLO). These materials can alter the properties of light and are used in technologies like frequency doubling for lasers. While related compounds such as 4-nitroaniline (B120555) derivatives have been studied for these properties, specific experimental data on the NLO characteristics of this compound are not widely reported. Its structure, however, makes it a candidate for theoretical and computational studies to predict such properties. Furthermore, substituted diarylamines can be used as building blocks for polymers and other advanced materials. For instance, 2-methyl-4-nitroaniline has been used to prepare specialized polycrystalline thin films and nanofibers. chemicalbook.com

Reactant Properties for Synthesis

| Reactant | IUPAC Name | Formula | Molar Mass (g/mol) | Role in Synthesis |

|---|---|---|---|---|

| o-Toluidine | 2-Methylaniline | C₇H₉N | 107.15 | Amine source |

| 4-Chloronitrobenzene | 1-Chloro-4-nitrobenzene | C₆H₄ClNO₂ | 157.56 | Aryl halide source (Ullmann) |

| 4-Iodonitrobenzene | 1-Iodo-4-nitrobenzene | C₆H₄INO₂ | 249.01 | Aryl halide source (Buchwald-Hartwig) |

Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂N₂O₂ |

| Molar Mass | 228.25 g/mol |

| Common Name | N-(p-nitrophenyl)-o-toluidine |

| Structure Class | Substituted Diarylamine |

Synthetic Methodologies and Chemical Transformations of 2 Methyl N 4 Nitrophenyl Aniline

Established Synthetic Routes to N-Aryl-2-methylanilines and Related Compounds

Multi-Step Synthesis via Protection-Nitration-Hydrolysis Sequences

A classical and widely practiced approach to the synthesis of nitro-substituted anilines involves a three-step sequence: protection of the amino group, nitration of the aromatic ring, and subsequent deprotection (hydrolysis). This strategy is necessary because the direct nitration of anilines is often problematic. The strong oxidizing conditions of nitration can lead to the degradation of the electron-rich aniline (B41778) ring, and the protonation of the amino group under acidic conditions forms a meta-directing ammonium (B1175870) ion, which complicates the desired regioselectivity. rsc.org

The initial step involves the protection of the amine functionality of a starting material like o-toluidine (B26562). This is commonly achieved through acylation, for instance, by reacting the aniline with acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetanilide. rsc.org Other protecting groups, such as tosyl chloride, have also been employed. This protection serves two primary purposes: it deactivates the aromatic ring to a certain extent, preventing over-oxidation, and the bulky protecting group can sterically direct the incoming nitro group to the desired position.

Following protection, the nitration is carried out. A mixture of nitric acid and sulfuric acid is a common nitrating agent. rsc.org The conditions for this electrophilic aromatic substitution must be carefully controlled to achieve the desired mononitration, typically at the para-position relative to the amino group, due to the ortho,para-directing nature of the protected amino group.

The final step is the hydrolysis of the protecting group to restore the free amine. This is typically accomplished by heating the N-acyl-nitroaniline in the presence of an acid or a base, such as potassium hydroxide (B78521) in an ethanol (B145695)/water mixture. rsc.org This sequence provides a reliable, albeit sometimes lengthy, route to compounds like 2-methyl-4-nitroaniline (B30703), a precursor to 2-methyl-N-(4-nitrophenyl)aniline.

| Step | Reagents & Conditions | Purpose |

| Protection | Acetic anhydride, heat | To prevent oxidation of the amine and direct nitration. |

| Nitration | Conc. HNO3, Conc. H2SO4, cool | To introduce a nitro group onto the aromatic ring. |

| Hydrolysis | KOH, ethanol/water, reflux | To remove the protecting group and yield the final product. |

Nucleophilic Aromatic Substitution Approaches in N-Arylation

Nucleophilic aromatic substitution (SNA_r) presents an alternative pathway for the formation of the N-aryl bond in diarylamines. In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, replacing a leaving group. masterorganicchemistry.comchemistrysteps.com For the synthesis of this compound, this would typically involve the reaction of 2-methylaniline (o-toluidine) as the nucleophile with a 4-nitro-substituted aryl halide, such as 4-fluoronitrobenzene or 4-chloronitrobenzene.

The success of SNA_r reactions is highly dependent on the nature of the aromatic ring being attacked. The presence of strong electron-withdrawing groups, such as the nitro group, is crucial. chemistrysteps.com These groups activate the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex. chemistrysteps.com The reaction is generally faster with more electron-withdrawing groups and when these groups are positioned ortho or para to the leaving group. masterorganicchemistry.com

The choice of leaving group also influences the reaction rate. Interestingly, in many SNA_r reactions, fluoride (B91410) is an excellent leaving group, often better than other halogens. This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked. masterorganicchemistry.com

These reactions can be performed under various conditions, sometimes requiring heat or the presence of a base to facilitate the deprotonation of the attacking amine. The SNA_r approach offers a more direct method for forming the diarylamine bond compared to multi-step sequences.

Strategies for Anilino Group Functionalization

The functionalization of the anilino group itself, or the aromatic rings of the aniline moiety, is a key aspect of synthesizing more complex diarylamines. Traditional methods often rely on electrophilic aromatic substitution reactions, but these can lack regioselectivity. nih.gov Modern organic synthesis increasingly focuses on more direct and selective methods.

One strategy involves the use of directing groups attached to the nitrogen atom to guide the functionalization to a specific position, most commonly the ortho position. nih.gov However, achieving para-selective functionalization of anilines has been a greater challenge. nih.gov

Recent advancements have explored metal-catalyzed C-H functionalization reactions as a powerful tool. nih.gov These methods avoid the need for pre-functionalized starting materials and can offer high regioselectivity. For instance, palladium catalysts in conjunction with specific ligands have been developed for the para-selective olefination of aniline derivatives. nih.gov While not directly a synthesis of this compound, these strategies highlight the ongoing development of methods to selectively modify aniline structures, which can be applied to the synthesis of complex diarylamines.

Furthermore, the anilino group can be modified to tune the electronic properties of the molecule. For instance, replacing anilines with other chemical groups is a strategy used in medicinal chemistry to optimize pharmacological properties like bioavailability and receptor selectivity. cresset-group.com This concept of modifying the core aniline structure is central to the design and synthesis of new functional molecules.

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalysis has revolutionized the synthesis of diarylamines, offering milder reaction conditions, higher efficiency, and broader functional group tolerance compared to traditional methods. Palladium and copper catalysts are at the forefront of these advancements.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. Reactions such as the Buchwald-Hartwig amination allow for the coupling of an amine with an aryl halide or triflate. In the context of synthesizing this compound, this would involve reacting 2-methylaniline with a 4-nitrophenyl halide in the presence of a palladium catalyst, a suitable ligand (often a phosphine-based ligand), and a base.

The catalytic cycle of these reactions typically involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the diarylamine product and regenerate the active palladium catalyst. The choice of ligand is critical for the success of these reactions, influencing the reaction rate, substrate scope, and efficiency.

More recently, innovative palladium-catalyzed methods have been developed that utilize different starting materials. For example, a one-pot synthesis of diarylamines from nitroarenes and cyclohexanone (B45756) derivatives has been described, proceeding via a "borrowed hydrogen" mechanism. acs.org Another approach involves the acceptorless dehydrogenative aromatization of cyclohexylamines catalyzed by gold-palladium alloy nanoparticles to produce diarylamines. rsc.org These methods represent a shift towards more atom-economical and environmentally benign synthetic routes.

Copper Salt Catalysis in Nitration Pathways

Copper catalysis has emerged as a practical and mild alternative for the nitration of anilines. nih.govchemistryviews.org This approach addresses the harsh conditions and potential side reactions associated with traditional nitration methods. Copper-catalyzed nitration of protected anilines can be achieved using nitric acid as the nitrating agent, with water as the only stoichiometric byproduct. nih.govchemistryviews.orgresearchgate.net

These reactions exhibit a broad substrate scope, tolerating various N-protecting groups and substitutions on the aromatic ring. nih.govresearchgate.net The conditions are generally mild, and the method can be adapted for dinitration by using a larger excess of nitric acid. nih.govresearchgate.net While the precise mechanism is still under investigation, a radical pathway is considered plausible. chemistryviews.org

In some instances, copper salts have been used as catalysts in the synthesis of nitroanilines from the corresponding anilines using a nitroso-containing compound as the nitrating agent. For example, a method for synthesizing 4-methyl-2-nitroaniline (B134579) involves the use of a copper salt catalyst with tert-butyl nitrite (B80452) as the nitrating agent. patsnap.com

Furthermore, copper-catalyzed cross-coupling reactions provide an alternative to palladium-based systems for the synthesis of diarylamines. The Ullmann condensation, a classical copper-promoted reaction, has been significantly improved over the years. Modern protocols often use copper salts with various ligands to couple aryl halides with amines at much lower temperatures than the original conditions. nih.gov Recently, a copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids has been developed for the synthesis of a wide range of diarylamines, proceeding via a proposed nitrosoarene intermediate. chemistryviews.org

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium/Ligand | Aryl halide, Amine | Diarylamine | High efficiency, broad scope (Buchwald-Hartwig). |

| Au-Pd Nanoparticles | Cyclohexylamine | Diarylamine | Acceptorless dehydrogenative aromatization. rsc.org |

| Copper(II) acetate (B1210297)/dppb | Nitroarene, Aryl boronic acid | Diarylamine | Mild conditions, proceeds via nitrosoarene. chemistryviews.org |

| Copper catalyst | Protected aniline, Nitric acid | Nitroaniline | Mild conditions, water as byproduct. nih.govchemistryviews.orgresearchgate.net |

Brønsted Acid and Aminocatalytic Systems in Amine Synthesis

Brønsted acids and aminocatalysts play a crucial role in various amine synthesis reactions. Brønsted acids can catalyze cascade reactions, such as the formation of cyclic N,O-aminals, by facilitating the in situ formation of intermediates like acyclic N,O-hemiaminals. rsc.org They are also employed in the stereoselective synthesis of β-enaminones. nih.gov In these reactions, the Brønsted acid dictates the stereochemistry by controlling the protonation of key intermediates. nih.gov

Aminocatalysis, particularly enamine catalysis, is a powerful strategy for the α-functionalization of carbonyl compounds. nih.gov The catalyst, often a secondary amine like proline, forms a nucleophilic enamine intermediate with a carbonyl substrate. nih.govacs.org This intermediate then reacts with an electrophile. The carboxylic acid group of proline can act as an internal Brønsted acid, co-catalyzing the reaction. acs.org

In the context of synthesizing compounds structurally related to this compound, Brønsted acids are utilized in multi-component reactions. For instance, the synthesis of primary aniline-based indolylmethanes can be achieved through a one-pot, three-component aza-Friedel–Crafts reaction catalyzed by a Brønsted acidic ionic liquid. acs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and related diarylamines aims to reduce environmental impact by minimizing waste, using benign solvents, and employing efficient catalytic systems. researchgate.net

Solvent-Free and Environmentally Benign Solvent Reaction Media

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. Research has demonstrated the feasibility of conducting reactions under solvent-free (neat) conditions. For example, the synthesis of β-enaminoketones and β-enaminoesters has been achieved by reacting β-dicarbonyl compounds with amines without any solvent, using non-toxic catalysts like ammonium chloride or glycine (B1666218) hydrochloride. researchgate.net This approach not only simplifies the work-up process but also allows for catalyst recovery. researchgate.net

The use of environmentally benign solvents is another important strategy. Water is an ideal green solvent, and its use in catalysis is a growing field. acs.org Brønsted acidic ionic liquids have been shown to be effective catalysts for reactions in aqueous media, such as the synthesis of primary aniline-based indolylmethanes. acs.org Natural substances like citrus juices, which contain citric acid, have also been explored as eco-friendly reaction media and catalysts for the synthesis of compounds like Schiff bases. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in incorporating all reactant atoms into the desired product. primescholars.comchemrxiv.org Reactions with high atom economy, such as additions and rearrangements, are considered greener as they generate less waste. rsc.org In contrast, substitution and elimination reactions often have poor atom economy. rsc.org

In the synthesis of diarylamines, traditional methods can generate significant waste. However, the development of catalytic routes has improved atom economy. For example, the catalytic synthesis of aniline from nitrobenzene (B124822) has a much higher atom economy (72%) compared to older methods. rsc.org The goal is to design synthetic pathways where the majority of the atoms from the starting materials are found in the final product, minimizing the formation of by-products. primescholars.com

Development of Eco-Friendly Catalytic Systems

The development of eco-friendly catalysts is central to green chemistry. These catalysts should be non-toxic, efficient, and ideally, recyclable. acs.orgresearchgate.net

Natural Acid Catalysts: Citric acid, found in citrus fruits, is a biodegradable and non-toxic catalyst that has been used in various condensation reactions. researchgate.net

Brønsted Acidic Ionic Liquids (BAILs): These catalysts are gaining attention due to their stability, non-volatility, and reusability. They have been successfully used in aqueous media for multi-component reactions. acs.org

Heterogeneous Catalysts: Supported nanoparticles, such as gold-palladium alloy nanoparticles on a titanium dioxide support (Au–Pd/TiO2), have been developed for the synthesis of diarylamines through acceptorless dehydrogenative aromatization. nih.gov This heterogeneous catalyst can be easily separated from the reaction mixture and potentially reused.

Copper-based Catalysts: While transition metals are often used, efforts are being made to develop greener copper-catalyzed systems for reactions like the Ullmann condensation. This includes using copper nanoparticles and developing ligands that allow the reaction to proceed under milder conditions. mdpi.comresearchgate.net

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is largely dictated by its functional groups: the nitro group and the amino group.

Oxidation and Reduction Reactions of Nitro and Amino Moieties

The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group. This transformation is a fundamental reaction in organic synthesis. A variety of reducing agents can be employed, and the reaction conditions can be controlled to achieve selective reduction, especially in molecules with multiple nitro groups. spcmc.ac.in Common methods include catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or reduction with metals in acidic media, such as iron and hydrochloric acid. ncert.nic.in A metal-free alternative involves the use of trichlorosilane, which has been successfully applied in continuous-flow systems for the reduction of both aromatic and aliphatic nitro compounds. beilstein-journals.org

The amino group, on the other hand, is an electron-donating group and is susceptible to oxidation. Direct nitration of anilines can lead to oxidation and the formation of tarry by-products. spcmc.ac.inncert.nic.in To circumvent this, the amino group is often protected by acetylation before carrying out further reactions like nitration. spcmc.ac.inncert.nic.in

The selective reduction of one functional group in the presence of another is a key synthetic strategy. For instance, in a molecule containing both a nitro group and other reducible functional groups, careful selection of the reducing agent and reaction conditions can allow for the specific reduction of the nitro group. organic-chemistry.org

The table below summarizes some of the synthetic approaches discussed:

| Reaction Type | Catalyst/Reagent | Key Features | Reference(s) |

| Buchwald-Hartwig Amination | Palladium complexes | Versatile, good functional group tolerance | wikipedia.orgbeilstein-journals.org |

| Ullmann Condensation | Copper | Forms aryl amines, often requires high temperatures | wikipedia.orgorganic-chemistry.org |

| Desulfinylative Smiles Rearrangement | Transition-metal-free | Mild conditions | nih.govacs.org |

| Nitration of o-toluidine | Acetic anhydride, Nitric acid | Protection of amino group required | google.comrsc.org |

| Aza-Friedel–Crafts Reaction | Brønsted acidic ionic liquid | Green, one-pot, multi-component | acs.org |

| Acceptorless Dehydrogenative Aromatization | Au–Pd/TiO2 | Heterogeneous, eco-friendly | nih.gov |

Information regarding "this compound" is currently unavailable in the public domain.

Following a comprehensive search of scientific databases and literature, no specific experimental data was found for the chemical compound This compound concerning its substitution reactions, derivatization strategies, or mechanistic studies of its amine-involving reactions. The requested article, which must strictly adhere to detailing these specific aspects of this particular molecule, cannot be generated at this time due to the absence of published research findings.

Information available for structurally related compounds, such as isomers like 2-methyl-4-nitroaniline and N-methyl-4-nitroaniline, or general reaction mechanisms for anilines, falls outside the explicit scope of the requested article. Therefore, to maintain scientific accuracy and adhere to the provided instructions, the generation of content for the specified sections is not possible.

Further research would be required to elucidate the specific chemical behaviors and reaction pathways of this compound.

Advanced Spectroscopic Characterization of 2 Methyl N 4 Nitrophenyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of 2-methyl-N-(4-nitrophenyl)aniline by providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectra of this compound, typically recorded in a solvent like deuterochloroform (CDCl3), display distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two phenyl rings resonate in the downfield region, generally between 6.5 and 8.2 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns are influenced by the positions of the methyl, nitro, and amino functional groups. The protons on the nitrophenyl ring, being adjacent to the electron-withdrawing nitro group, are expected to appear at a lower field compared to those on the methyl-substituted ring. The methyl group protons typically appear as a singlet in the upfield region, around 2.0-2.5 ppm. The N-H proton of the secondary amine gives a broad signal, the chemical shift of which can vary depending on concentration and solvent.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.12 - 8.16 | Multiplet | - |

| NH | 9.51 | Singlet | - |

| CH3 | 2.29 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further structural confirmation by identifying the unique carbon environments within this compound. The spectrum will show distinct signals for each carbon atom in the molecule unless symmetry results in equivalence. The carbons of the aromatic rings typically resonate in the range of 110-150 ppm. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at the lower end of this range. Conversely, carbons attached to the amino group and the methyl group are more shielded. The methyl carbon (CH₃) will appear at a much higher field, typically between 15 and 25 ppm.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C | 113.1, 116.0, 126.2, 127.1, 130.3, 137.9, 138.2, 147.1 |

| CH3 | 17.8 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both IR and Raman techniques, offers valuable insights into the functional groups and bonding arrangements within the this compound molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its specific functional groups. A prominent feature is the N-H stretching vibration of the secondary amine, which typically appears as a sharp band in the region of 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are strong and easily identifiable, occurring at approximately 1500-1530 cm⁻¹ and 1300-1340 cm⁻¹, respectively. Furthermore, characteristic C=C stretching vibrations within the aromatic rings are found in the 1450-1600 cm⁻¹ region. Bending vibrations for C-H and N-H bonds appear at lower wavenumbers.

Characteristic FTIR Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3381 |

| Aromatic C-H Stretch | 3100 |

| Asymmetric NO₂ Stretch | 1489 |

| Symmetric NO₂ Stretch | 1307 |

| Aromatic C=C Stretch | 1596, 1519 |

| C-N Stretch | 1279 |

Raman Spectroscopy (FT-Raman and Far-Infrared)

Raman spectroscopy provides complementary information to FTIR analysis. The FT-Raman spectrum of this compound would also exhibit characteristic bands. The symmetric stretching of the nitro group, which is often strong in the Raman spectrum, would be a prominent feature. Aromatic ring vibrations, including the "ring breathing" modes, are also typically strong and provide a fingerprint for the substituted benzene (B151609) rings. The C-H stretching and bending vibrations are also observable. Far-infrared studies could provide information on lower frequency modes, such as torsional vibrations of the methyl group and skeletal vibrations of the entire molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within the this compound molecule. The spectrum, typically recorded in a solvent such as ethanol (B145695) or methanol, shows absorption bands in the ultraviolet and visible regions. These absorptions are due to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of the chromophoric nitro group (NO₂) and the auxochromic amino (-NH-) and methyl (-CH₃) groups, all attached to the aromatic systems, significantly influences the electronic spectrum. The molecule is expected to exhibit intense π → π* transitions associated with the aromatic rings and a lower energy n → π* transition associated with the non-bonding electrons of the nitrogen in the amino group and the oxygens in the nitro group. The extended conjugation between the two aromatic rings via the amine linker results in a bathochromic (red) shift of the absorption maxima compared to the individual substituted benzenes. The main absorption band for this compound is typically observed in the range of 380-420 nm.

Absorption Characteristics and Electronic Band Gaps

The electronic band gap (Eg) is a crucial parameter that describes the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This value is often estimated from the onset of the absorption edge in the UV-Vis spectrum. For organic conjugated molecules, a smaller band gap corresponds to absorption at longer wavelengths. psu.edu Theoretical studies on similar molecules, such as 2-methyl-4-nitroaniline (B30703), have been used to simulate electronic absorption spectra and analyze their electronic structure. researchgate.net It is anticipated that this compound would possess a relatively narrow band gap due to its intramolecular charge-transfer character. psu.educsic.es

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Structural Features |

|---|---|---|

| π → π* | 250 - 350 | Aromatic phenyl rings |

| Intramolecular Charge Transfer (ICT) | 350 - 450 | Donor (methyl-aniline) to Acceptor (nitrophenyl) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Isomer Distinction

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound (C₁₃H₁₂N₂O₂), the theoretical exact mass of the molecular ion [M]⁺ is 228.0899, while the protonated molecule [M+H]⁺, commonly observed in electrospray ionization (ESI), has a theoretical m/z of 229.0977. HRMS can measure this value with high precision (typically within 5 ppm), which allows for the confident determination of the molecular formula.

A significant challenge in analytical chemistry is the differentiation of isomers, which have the same molecular formula but different structural arrangements. msu.edu HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), is a key tool for this purpose. nih.gov Positional isomers of this compound, such as those where the methyl or nitro groups are in different positions, will produce unique fragmentation patterns upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.govnih.gov

The fragmentation of the parent ion can lead to diagnostic product ions that are specific to each isomer's structure. For example, the relative position of the methyl and amine groups can influence the cleavage of the phenyl rings and the loss of neutral fragments like NO₂, NO, or CH₃. researchgate.net While a detailed fragmentation study of this compound is not available, principles from studies on similar isomeric compounds, like nitro-meso-tetraphenylporphyrins or modified nucleosides, demonstrate that unique fragment ions or even statistically significant differences in fragment ion intensities can be used for confident isomer identification. nih.govnih.gov Tandem MS can thus create a unique "fingerprint" for each isomer, enabling their distinction even when they cannot be separated chromatographically. nih.gov

Table 2: Molecular Formula and Exact Mass Data for this compound

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Theoretical Exact Mass [M]⁺ | 228.0899 u |

| Theoretical m/z [M+H]⁺ | 229.0977 u |

Table 3: Key Positional Isomers of this compound

| Compound Name | Molecular Formula | Structural Difference from this compound |

|---|---|---|

| 3-methyl-N-(4-nitrophenyl)aniline | C₁₃H₁₂N₂O₂ | Methyl group at position 3 of the first phenyl ring. |

| 4-methyl-N-(4-nitrophenyl)aniline | C₁₃H₁₂N₂O₂ | Methyl group at position 4 of the first phenyl ring. |

| 2-methyl-N-(2-nitrophenyl)aniline | C₁₃H₁₂N₂O₂ | Nitro group at position 2 of the second phenyl ring. |

| 2-methyl-N-(3-nitrophenyl)aniline | C₁₃H₁₂N₂O₂ | Nitro group at position 3 of the second phenyl ring. |

| N-methyl-4'-nitrodiphenylamine | C₁₃H₁₂N₂O₂ | Methyl group on the amine nitrogen instead of the phenyl ring. |

Crystallographic Data for this compound Not Found in Public Domain

Despite a comprehensive search of available scientific databases and literature, detailed crystallographic information for the chemical compound This compound could not be located. As a result, the generation of a detailed article focusing on its single crystal X-ray diffraction analysis, molecular geometry, crystal packing, and intermolecular interactions is not possible at this time.

The requested article was to be structured around a specific outline, including in-depth analysis of the compound's molecular conformation, crystal system, space group, lattice parameters, and the nature of its hydrogen bonding networks and π-π stacking interactions. This level of detail necessitates the availability of a Crystallographic Information File (CIF) or equivalent peer-reviewed data from single-crystal X-ray diffraction studies.

Searches were conducted using various keywords including the compound's name, chemical formula (C₁₃H₁₂N₂O₂), and alternative nomenclature such as N-(ortho-tolyl)-4-nitroaniline, combined with crystallographic-specific terms like "crystal structure," "X-ray diffraction," and "crystallography." These searches did not yield any specific experimental or theoretical studies that have determined the solid-state structure of this compound.

While data exists for structurally related compounds, such as various nitroaniline and methylaniline derivatives, the strict requirement to focus solely on this compound prevents the use of this information as a substitute. The subtle interplay of steric and electronic effects from the methyl and nitro groups in their specific positions on the aniline (B41778) framework would lead to a unique crystal packing and intermolecular interaction profile that cannot be accurately inferred from related structures.

Therefore, until the crystal structure of this compound is determined and the data made publicly available, a scientifically accurate and detailed analysis as per the requested outline cannot be provided.

Crystallographic Investigations and Solid State Architectural Analysis of 2 Methyl N 4 Nitrophenyl Aniline Derivatives

Analysis of Intermolecular Interactions and Crystal Packing

Van der Waals Forces and Other Non-Covalent Interactions

The crystal packing of nitroaniline derivatives is significantly influenced by a network of non-covalent interactions, including van der Waals forces and more specific interactions like hydrogen bonds and π-π stacking. In the case of the closely related compound, 4′-methyl-2,4-dinitrodiphenylamine, two polymorphic forms (a non-centrosymmetric orthorhombic form and a centrosymmetric triclinic form) have been identified, with their structures primarily stabilized by a combination of specific intermolecular bonds. mdpi.com

A consistent feature in both polymorphs is the formation of a supramolecular synthon, specifically a dimer, which is held together by a network of N-H···O, O···O, and C-H···O interactions. mdpi.com The N-H group of the aniline (B41778) moiety acts as a hydrogen bond donor to an oxygen atom of a nitro group on an adjacent molecule. This primary interaction is supported by weaker C-H···O and O···O contacts, which collectively define the conformation and packing of the molecules in the crystal lattice. mdpi.com

In other related derivatives, such as N-(2-phenylethyl)nitroanilines, both intramolecular and intermolecular hydrogen bonds are crucial. Intramolecular N-H···O hydrogen bonds often form between the amine proton and an adjacent ortho-nitro group, leading to a planar, six-membered ring motif. nih.gov Intermolecularly, these compounds can form dimers through N-H···O or N-H···N (in cyano-substituted derivatives) hydrogen bonds. nih.gov

Table 1: Key Non-Covalent Interactions in 4′-methyl-2,4-dinitrodiphenylamine and Related Derivatives

| Interaction Type | Description | Participating Groups | Structural Significance | Source |

|---|---|---|---|---|

| N-H···O Hydrogen Bond | A primary intermolecular hydrogen bond forming a key structural motif. | Amine (N-H) group and Nitro (O) group of an adjacent molecule. | Links molecules into supramolecular dimers, a fundamental building block of the crystal structure. | mdpi.com |

| C-H···O Interaction | Weaker hydrogen bonds that provide additional stabilization to the crystal packing. | Aromatic (C-H) groups and Nitro (O) groups. | Supports the primary N-H···O interaction in stabilizing the dimeric synthon. | mdpi.com |

| O···O Contact | Short intermolecular contact contributing to the stability of the supramolecular synthon. | Oxygen atoms of adjacent nitro groups. | Contributes to the conformational stability of the dimeric arrangement. | mdpi.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl and/or aniline rings of adjacent molecules. | Contributes to crystal cohesion by stacking molecules, though may be hindered by steric factors. Centroid-centroid distances are typically in the range of 3.7 Å. | researchgate.net |

| Intramolecular N-H···O Hydrogen Bond | Hydrogen bond within a single molecule. | Amine (N-H) group and an ortho-substituted nitro group. | Enforces planarity of a portion of the molecule by forming a stable six-membered ring. | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, highlighting the most significant interactions, such as strong hydrogen bonds. prepchem.comchemicalbook.com

This analysis also generates two-dimensional "fingerprint plots," which summarize all the intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing.

For many organic molecules, including nitroaniline derivatives, H···H contacts typically account for the largest portion of the surface due to the abundance of hydrogen atoms on the molecular periphery. nih.govprepchem.com For instance, in a related dichlorinated dimethylaniline derivative, H···H contacts contributed 45.4% to the Hirshfeld surface. prepchem.com The next most significant contributions often come from contacts involving heteroatoms, such as O···H/H···O and C···H/H···C interactions, which correspond to the hydrogen bonds and weaker van der Waals contacts that stabilize the structure. In one study of a nitro-substituted aniline derivative, O···H contacts accounted for 39% of the surface area, underscoring the dominance of interactions involving the nitro group. nih.gov

While specific Hirshfeld surface analysis data for 2-methyl-N-(4-nitrophenyl)aniline is not published, the analysis of its derivatives allows for an estimation of the expected distribution of intermolecular contacts.

Table 2: Representative Hirshfeld Surface Contact Contributions for Nitro-Substituted Aniline Derivatives

| Intermolecular Contact Type | Typical Contribution Range (%) | Associated Interaction | Source |

|---|---|---|---|

| H···H | 20 - 45% | General van der Waals forces. | nih.govprepchem.com |

| O···H / H···O | 30 - 55% | N-H···O and C-H···O hydrogen bonds. | nih.govchemicalbook.com |

| C···H / H···C | 15 - 20% | van der Waals interactions and weak C-H···π contacts. | prepchem.comchemicalbook.com |

| C···C | ~1.5% | π-π stacking interactions. | prepchem.com |

| N···H / H···N | ~6% | Weak hydrogen bonds or van der Waals contacts. | prepchem.com |

| Other (e.g., N···O, N···C) | < 5% | Minor van der Waals contacts. | prepchem.com |

Computational Chemistry and Theoretical Investigations of 2 Methyl N 4 Nitrophenyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic properties of molecules. By approximating the electron density, DFT calculations can provide valuable insights into molecular geometry, energy, and reactivity.

Optimization of Molecular Geometry and Electronic Energy

The first step in many computational studies is the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. For derivatives of aniline (B41778), such as 2-methyl-N-(4-nitrophenyl)aniline, theoretical calculations are performed to determine bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like N-methylaniline have utilized methods like ωB97XD/6-311++G(d,p) to obtain optimized geometries. researchgate.net The resulting optimized structure represents the molecule's most probable and stable three-dimensional arrangement. This process also yields the molecule's total electronic energy, a key parameter for assessing its stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. malayajournal.orgresearchgate.net Conversely, a larger HOMO-LUMO gap implies greater stability. researchgate.net For related nitroaniline compounds, the energy gap has been shown to be a key factor in their properties. researchgate.netnih.gov The analysis of the HOMO-LUMO gap in this compound is therefore crucial for predicting its reactivity in various chemical processes.

Table 1: Frontier Molecular Orbital Data for Related Aniline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| p-nitroaniline | - | - | 3.8907 thaiscience.info |

| p-aminoaniline | - | - | 4.6019 thaiscience.info |

| p-isopropylaniline | - | - | 5.2968 thaiscience.info |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 malayajournal.org | -1.2715 malayajournal.org | 4.0106 malayajournal.org |

Electrostatic Potential (ESP) Mapping

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The ESP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. malayajournal.org

For aniline derivatives, the ESP map can reveal the influence of substituents on the charge distribution of the aromatic ring and the amino group. researchgate.net In molecules containing nitro groups, such as p-nitroaniline, the oxygen atoms of the nitro group are typically regions of high negative potential. thaiscience.info Therefore, for this compound, the ESP map would likely indicate the nitro group and the nitrogen atom of the aniline moiety as key sites for intermolecular interactions and chemical reactions.

Quantum Chemical Calculations for Molecular Properties

Beyond electronic structure and reactivity, quantum chemical calculations can predict a range of molecular properties, including dipole moments and nonlinear optical responses.

Hyperpolarizability and Nonlinear Optical (NLO) Response Predictions

Molecules with large hyperpolarizability are of significant interest for applications in nonlinear optics (NLO), such as in optical switching and frequency conversion. ijsrst.com The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Computational methods, particularly DFT, are widely used to predict the hyperpolarizability of organic molecules. nih.govijsrst.com

Compounds with strong intramolecular charge transfer from an electron donor to an electron acceptor group, connected by a π-conjugated system, often exhibit large β values. researchgate.netnih.gov The structure of this compound, featuring a donor (methyl-substituted amino group) and an acceptor (nitro group) connected by a phenyl ring, suggests that it could possess significant NLO properties. Theoretical calculations of its hyperpolarizability would provide a quantitative measure of this potential and guide the design of new NLO materials. For instance, a related compound, N-benzyl-2-methyl-4-nitro aniline, was predicted to have a first-order hyperpolarizability of 0.225355 x 10⁻³⁰ esu, indicating its potential for NLO applications. ijsrst.com

Theoretical Studies on Charge Transfer Interactions

No specific studies on the intramolecular charge transfer (ICT) characteristics of this compound were found. Such studies would typically involve the calculation of parameters like the amount of charge transferred from the donor (2-methylaniline moiety) to the acceptor (nitrophenyl group), the dipole moment changes upon excitation, and the analysis of the frontier molecular orbitals (HOMO and LUMO) to understand the nature of the electronic transitions.

Thermodynamic Parameter Derivations from Quantum Chemical Methods

There is no available research that has calculated the thermodynamic parameters of this compound using quantum chemical methods. This would involve the computation of properties such as standard enthalpy of formation, entropy, and Gibbs free energy, which are crucial for understanding the stability and reactivity of the compound.

Reaction Mechanism Elucidation for 2 Methyl N 4 Nitrophenyl Aniline Transformations

Kinetics and Mechanistic Pathways of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is the primary pathway for synthesizing diarylamines like 2-methyl-N-(4-nitrophenyl)aniline. In this reaction, an amine, acting as the nucleophile (in this case, o-toluidine), attacks an electron-deficient aromatic ring, displacing a leaving group. The reaction is not a simple one-step displacement like an SN2 reaction, which is sterically hindered at an aromatic sp² carbon. wikipedia.org Instead, it generally follows a two-step addition-elimination mechanism. nih.gov

The accepted pathway involves the nucleophilic attack of the amine on the carbon atom bearing the leaving group. wikipedia.org This initial attack is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), positioned ortho or para to the leaving group. wikipedia.orgnih.govmasterorganicchemistry.com These groups delocalize the negative charge of the intermediate, thereby stabilizing it. This resonance-stabilized anionic intermediate is known as a Meisenheimer complex. wikipedia.orgnih.gov The final step is the departure of the leaving group, which re-establishes the aromaticity of the ring to form the final product. wikipedia.org

Recent studies, however, have provided evidence that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.govnih.gov In a concerted pathway, the bond formation with the nucleophile and bond breaking with the leaving group occur in a single transition state, avoiding a discrete Meisenheimer intermediate. nih.gov The specific pathway, whether stepwise or concerted, is influenced by the reactants' structures, the leaving group's ability, and the reaction conditions. nih.gov For many reactions involving nitro-activated rings, the stepwise mechanism via a Meisenheimer complex remains the predominant model. nih.gov

The kinetics of these reactions are typically second-order, being first-order in both the amine nucleophile and the aromatic substrate. nih.govwikipedia.org The rate of reaction is significantly influenced by several factors, including the nature of the solvent and the electronic properties of substituents on the aniline (B41778) nucleophile. For instance, electron-donating groups on the aniline (like the methyl group in o-toluidine) increase its nucleophilicity and generally accelerate the reaction. nih.gov

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Electron-Withdrawing Group (e.g., -NO₂) on Electrophile | Increases Rate | Stabilizes the negatively charged Meisenheimer complex through resonance. wikipedia.orgmasterorganicchemistry.com |

| Electron-Donating Group (e.g., -CH₃) on Nucleophile | Increases Rate | Enhances the nucleophilicity of the attacking amine. nih.gov |

| Solvent Polarity | Variable, but polar aprotic solvents (e.g., DMSO, DMF) are often effective. | Polar solvents can stabilize the charged intermediate and transition state. nih.govcapes.gov.br |

| Leaving Group Ability | Rate generally follows F > Cl > Br > I. | The rate-determining step is usually the formation of the Meisenheimer complex, not the C-X bond cleavage. The high electronegativity of fluorine enhances the electrophilicity of the carbon being attacked. masterorganicchemistry.com |

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a vital role in improving the efficiency and selectivity of SNAr reactions used to form diarylamines. The transformations can be subject to base catalysis, and more advanced methods employ transition-metal or Brønsted acid catalysts to achieve higher yields and milder reaction conditions. capes.gov.brpsu.eduacs.org

Base Catalysis: In protic solvents like methanol, SNAr reactions involving aniline nucleophiles can be general-base catalyzed. psu.edu The base, which can be the amine reactant itself, assists in the deprotonation of the zwitterionic intermediate formed after the initial nucleophilic attack. This deprotonation forms the more stable Meisenheimer anion, facilitating the subsequent elimination of the leaving group. capes.gov.brpsu.edu The efficiency of this catalysis depends on the solvent and the pKa values of the nucleophile and leaving group. psu.edu

Transition-Metal Catalysis: While traditional SNAr reactions rely on activated substrates, modern organic synthesis often employs transition-metal catalysts, such as those based on palladium (Pd) or iridium (Ir), for C-N bond formation. acs.org These catalytic cycles, like the Buchwald-Hartwig amination, can couple anilines with aryl halides or triflates that are not sufficiently activated for traditional SNAr. These methods have broadened the scope of diarylamine synthesis significantly, although they operate through different mechanistic cycles involving oxidative addition and reductive elimination rather than a Meisenheimer complex. acs.org

Brønsted Acid Catalysis: Recently, Brønsted acidic ionic liquids (BAILs) have emerged as effective, green, and reusable catalysts for related reactions like the aza-Friedel–Crafts reaction to produce indolylmethanes. acs.org These catalysts activate the electrophile and can operate in environmentally benign solvents like water, offering a sustainable alternative to metal catalysts which can be toxic and costly. acs.org This approach highlights a developing area of catalysis that could be applicable to diarylamine synthesis.

| Catalyst Type | Mechanism of Enhancement | Typical Application |

|---|---|---|

| Base Catalysis (e.g., Amine, Hydroxide) | Facilitates deprotonation of the initial adduct to form the stable Meisenheimer anion. psu.edu | Classical SNAr reactions in protic solvents. psu.edu |

| Transition Metals (e.g., Pd, Ir) | Enables coupling of unactivated aryl halides via oxidative addition/reductive elimination cycles. acs.org | Buchwald-Hartwig amination and related cross-coupling reactions. acs.org |

| Brønsted Acidic Ionic Liquids (BAILs) | Activates the electrophile for nucleophilic attack; allows for sustainable reaction conditions. acs.org | Green synthesis, aza-Friedel-Crafts reactions. acs.org |

Identification of Rate-Determining Steps and Transition States

Understanding the rate-determining step (RDS) and the structure of the associated transition state is crucial for rationalizing reaction outcomes and optimizing conditions. For the majority of SNAr reactions, the formation of the Meisenheimer complex is the slow, rate-determining step. masterorganicchemistry.com

The energy profile of a typical stepwise SNAr reaction shows two transition states and one intermediate. The first transition state, leading to the Meisenheimer complex, is generally higher in energy than the second, which leads from the intermediate to the products. This is because the first step involves the loss of aromaticity, a significant energetic barrier. wikipedia.orgmasterorganicchemistry.com

Kinetic studies, such as Brønsted-type plots (log k vs. pKa), are powerful tools for elucidating the RDS. nih.govnih.gov A linear Brønsted plot often suggests a single mechanism is operative over a range of nucleophiles. However, a break or curvature in the plot can indicate a change in the rate-determining step. nih.govnih.gov For example, with very good leaving groups and strongly basic nucleophiles, the breakdown of the tetrahedral intermediate to products can sometimes become rate-limiting. nih.gov

The transition state for the formation of the Meisenheimer complex is a high-energy structure where the C-N bond is partially formed, and the negative charge is beginning to delocalize into the aromatic ring. The geometry and charge distribution of this transition state are influenced by steric and electronic factors. For instance, steric hindrance from ortho-substituents on either the nucleophile or the electrophile can raise the energy of the transition state and slow the reaction. lookchem.com In reactions that proceed via a concerted mechanism, the Meisenheimer complex exists only as a transition state rather than a stable intermediate. nih.gov Computational studies are increasingly used to model these transition states and provide deeper insight into the reaction pathway. nih.gov

Applications of 2 Methyl N 4 Nitrophenyl Aniline in Advanced Materials and Chemical Synthesis

Role as an Organic Synthesis Intermediate and Building Block

2-methyl-N-(4-nitrophenyl)aniline serves as a versatile building block in organic synthesis due to the presence of several key functional groups that can undergo a range of chemical transformations. The utility of related nitroaromatic and aniline (B41778) compounds as precursors for more complex molecules, particularly heterocycles, is well-established. researchgate.netrsc.org

The key reactive sites and their potential transformations include:

The Nitro Group (-NO2): The electron-withdrawing nitro group can be readily reduced to a primary amino group (-NH2). This transformation is fundamental, as it opens pathways to diamine derivatives. These resulting diamines can be crucial intermediates for synthesizing pharmaceuticals, polymers, or other complex organic structures.

The Aromatic Rings: The two phenyl rings can undergo electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing groups—the activating secondary amine and methyl groups, and the deactivating nitro group. This allows for the controlled introduction of other functional groups, further expanding the synthetic possibilities.

The Secondary Amine (-NH-): The nitrogen atom of the diarylamine bridge can also participate in various reactions, including N-alkylation or N-acylation, allowing for further structural modifications.

The strategic placement of these functional groups makes this compound a valuable intermediate for constructing molecules with targeted chemical and physical properties.

Integration into Functional Organic Materials

The specific electronic and structural characteristics of this compound make it a candidate for integration into advanced functional organic materials. Its applications are primarily explored in the fields of non-linear optics and as a stabilizing agent in energetic materials.

Organic materials with non-linear optical (NLO) properties are essential for applications in photonics and optoelectronics. jchps.com A key molecular design strategy for achieving high NLO activity is the creation of "push-pull" systems, where an electron-donor group and an electron-acceptor group are connected through a π-conjugated system. jchps.com This arrangement facilitates intramolecular charge transfer, which is crucial for generating a large second-order hyperpolarizability (β), the molecular origin of second-harmonic generation (SHG). jchps.comnih.gov

Nitroaniline derivatives are classic examples of such push-pull molecules, with the amino group acting as the donor and the nitro group as the acceptor. jchps.com In this compound, the diarylamine bridge acts as an electron-donating component, while the nitro group serves as a strong electron acceptor. This configuration establishes a push-pull character across the molecule. While direct experimental data on the NLO properties of this compound are not extensively documented, studies on analogous compounds like 2-methyl-4-nitroaniline (B30703) (MNA) and p-nitroaniline (pNA) have demonstrated significant NLO activity, including efficient second-harmonic generation. rsc.orgnih.govacs.org The enhancement of SHG in nanofibers of MNA highlights the importance of molecular alignment and processing conditions in maximizing NLO effects. rsc.org

| Compound | NLO Property | Observation | Reference |

|---|---|---|---|

| p-Nitroaniline (pNA) | Second-Harmonic Generation (SHG) | Crystallizes in a centrosymmetric structure, resulting in zero bulk SHG activity unless mixed with additives to induce a non-centrosymmetric arrangement. | dtic.milrsc.org |

| 2-Methyl-4-nitroaniline (MNA) | Second-Harmonic Generation (SHG) | Exhibits strong SHG efficiency, which can be enhanced by an order of magnitude when processed into nanofibers. | rsc.org |

| 2-Methyl-4-nitroaniline (MNA) | SHG Conversion Efficiency | A conversion efficiency of 0.71% was achieved in a four-layer crystal waveguide device. | nih.gov |

Nitrate esters, such as nitrocellulose, are primary components in many propellants but are prone to autocatalytic decomposition, where the release of nitrogen oxides (NOx) accelerates further degradation. researchgate.net To ensure safety and prolong shelf-life, stabilizers are added to these formulations to scavenge these acidic NOx species. researchgate.net Diarylamine derivatives are among the most effective stabilizers used for this purpose. at.ua

Compounds like 2-nitrodiphenylamine (B16788) (2-NDPA) and N-methyl-p-nitroaniline (MNA) are well-known stabilizers for double- and triple-base propellants. at.ua this compound belongs to this same class of nitrated diarylamines and is expected to function via a similar mechanism. The secondary amine group reacts with NOx radicals, preventing them from participating in the autocatalytic decomposition cycle of the energetic material. researchgate.netat.ua While MNA is an effective stabilizer, it can be consumed quickly and may have compatibility issues with the propellant matrix, leading to crystallization. at.ua The larger molecular structure of a diarylamine like this compound may offer different compatibility and reactivity profiles. Research on similar compounds shows a significant improvement in the chemical stability and storage life of propellants. dtic.mil

| Stabilizer | Application | Key Finding | Reference |

|---|---|---|---|

| 4-Nitro-N-methylaniline | Double-base rocket propellants | Showed superior short-term stability compared to the standard stabilizer, ethyl centralite. A combination of the two increased storage life twofold. | dtic.mil |

| 2-Nitrodiphenylamine (2-NDPA) | Double- and triple-base propellants | Widely used as a good overall stabilizer that confers a reasonable crack-free life and long-term stability. | at.ua |

| N-methyl-p-nitroaniline (MNA) | General nitrate ester propellants | Proven to be a quite effective stabilizer with a good capability to retain nitrogen oxides, but is consumed rapidly. | at.ua |

Precursor in Azo Dye Synthesis (academic synthetic pathways)

Azo dyes, characterized by the –N=N– functional group, constitute the largest class of synthetic dyes. nih.govwikipedia.org The most common method for their synthesis is a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component like a phenol or another aniline. unb.cascience-revision.co.uk

Since this compound is a secondary amine, it cannot be directly diazotized. However, it can serve as a precursor in academic synthetic pathways through modification or by acting as the coupling component.

Two plausible academic pathways are:

Modification followed by Diazotization: The nitro group of this compound can be chemically reduced to a primary amine (-NH2). This reaction would yield a new diamine compound. The newly formed primary amine could then be selectively diazotized using nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures) to form a diazonium salt. icrc.ac.irglobalresearchonline.net This salt could then be coupled with a suitable electron-rich aromatic compound to produce an azo dye.

Use as a Coupling Component: The aromatic rings of this compound are activated by the secondary amine bridge, making them electron-rich and susceptible to electrophilic attack. Therefore, the molecule itself can act as the coupling component. In this pathway, a different primary aromatic amine would be diazotized to form a diazonium salt, which would then react with this compound in a diazo coupling reaction to form the final azo dye. researchgate.net The position of the coupling on the aromatic rings would be directed by the existing substituents.

These pathways demonstrate the synthetic versatility of this compound as a precursor in the academic synthesis of complex azo dye structures.

Advanced Research Directions and Future Outlook for 2 Methyl N 4 Nitrophenyl Aniline

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of 2-methyl-N-(4-nitrophenyl)aniline often involves multi-step procedures with challenges related to yield, purity, and environmental impact. Current research is actively pursuing more efficient and sustainable synthetic routes.

One established method involves the acylation of o-toluidine (B26562) with agents like acetic anhydride (B1165640) or tosyl chloride, followed by nitration and subsequent hydrolysis. google.com For instance, the use of acetic anhydride for acylation, followed by mixed acid nitration and sulfuric acid hydrolysis, has been reported with a yield of 78.4%. google.com Another approach utilizing tosyl chloride as the acylating agent achieves a higher yield of 95.0% but involves more complex processing and higher costs. google.com A method using formic acid for acylation reports a yield of 70.0%. google.com

To address the drawbacks of these traditional methods, which can include harsh reaction conditions and the production of significant waste, greener alternatives are being explored. A notable development is the use of acetate (B1210297) as an acylating agent, which is less expensive and has better reactivity than formic acid. google.com This method also employs concentrated nitric acid as the nitrating agent, reducing the amount of waste acid produced compared to mixed acid nitration. google.com

Furthermore, catalyst- and additive-free approaches are gaining traction. A recently reported synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines highlights a trend towards milder reaction conditions and operational simplicity. researchgate.netbeilstein-journals.org While not a direct synthesis of this compound, this methodology showcases the potential for developing more environmentally friendly, one-pot reactions for related aniline (B41778) derivatives. researchgate.netbeilstein-journals.orgacs.org The development of a green, metal-free, one-pot, three-component aza-Friedel–Crafts reaction for synthesizing primary aniline-based indolylmethanes further underscores the shift towards sustainable chemistry. acs.org

Future research in this area will likely focus on the development of novel catalytic systems, including biocatalysts and nano-catalysts, to improve reaction selectivity and efficiency. The goal is to devise synthetic pathways that are not only high-yielding but also atom-economical and utilize renewable resources, aligning with the principles of green chemistry.

Exploration of Advanced Material Applications Beyond Current Scope

The unique molecular structure of this compound, featuring both electron-donating (methyl and amino groups) and electron-withdrawing (nitro group) substituents, makes it a promising candidate for various advanced material applications, particularly in the realm of nonlinear optics (NLO).

The compound and its derivatives have been investigated for their second-order nonlinear optical properties. researchgate.net The arrangement of molecules in a polar manner, often facilitated by intermolecular hydrogen bonding, can lead to large second-order nonlinear optical susceptibility (χ(2)) values. researchgate.net This property is crucial for applications such as terahertz (THz) electromagnetic wave emission. researchgate.net For instance, 2-Methyl-4-nitroaniline (B30703) (MNA), a related compound, exhibits significant nonlinear optical response due to its large hyperpolarizability and polar crystal structure. researchgate.net

The applications of this compound extend to the fabrication of specialized materials. It has been used in the preparation of in-plane aligned nanofibers through the electrospinning technique. chemicalbook.comsigmaaldrich.com Additionally, it has served as a starting reagent for the synthesis of other functional materials, such as 3-chloro-5-methylphenyl isocyanate. chemicalbook.comsigmaaldrich.com The deposition of polycrystalline thin films of this compound on various substrates like silver, copper, and silicon has also been explored. chemicalbook.comsigmaaldrich.com

Future research will likely explore the incorporation of this compound into more complex material architectures. This could include its use as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with tailored optical or electronic properties. Investigations into its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors are also anticipated. The ability to tune the electronic properties through chemical modification of the aniline or phenyl rings opens up a vast design space for new materials with on-demand functionalities.

Refinement of Computational Models for Predictive Chemistry and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in understanding the electronic structure, properties, and reactivity of this compound and its derivatives. These theoretical studies provide valuable insights that complement experimental findings and guide the design of new molecules with enhanced properties.

DFT calculations have been successfully employed to study the linear and nonlinear optical properties of related molecules like 2-methyl-4-nitroaniline (MNA). researchgate.netacs.org These studies can predict key parameters such as electronic structure, band gaps, and optical susceptibilities. For instance, calculations have shown that MNA crystals have low dispersion band structures, a characteristic of organic crystals, and that substituent groups play a major role in enhancing the optical response. researchgate.netacs.org

Computational models are also crucial for elucidating reaction mechanisms. For example, kinetic studies of the reactions of anilines with carbonate esters have utilized computational analysis to support proposed mechanisms, such as whether a reaction proceeds through a concerted or stepwise pathway. researchgate.net The Brønsted-type plot analysis, which correlates reaction rates with the pKa of the nucleophile, is a powerful tool in these mechanistic investigations. researchgate.net

Future advancements in this area will involve the use of more sophisticated computational methods, including time-dependent DFT (TD-DFT) for studying excited-state properties and ab initio molecular dynamics (AIMD) for simulating reaction dynamics. researchgate.net The development of more accurate and efficient solvation models will be critical for predicting the behavior of these molecules in different environments. researchgate.net The refinement of these computational tools will enable more accurate predictions of molecular properties and provide deeper mechanistic insights, thereby accelerating the discovery and development of new materials based on the this compound scaffold.

Investigations into Structure-Property Relationships in Non-Biological Systems for Targeted Applications

A fundamental aspect of advancing the applications of this compound lies in establishing clear structure-property relationships. By systematically modifying the molecular structure and observing the resulting changes in physical and chemical properties, researchers can tailor molecules for specific non-biological applications.

The position and nature of substituents on the aniline and phenyl rings have a profound impact on the molecule's electronic and optical properties. For example, in the context of nonlinear optics, the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the second-order hyperpolarizability (β). researchgate.net Studies on related aniline derivatives have confirmed that factors such as the electronic properties of substituents and the length and type of the π-electron system are critical in determining the magnitude of β. researchgate.net

The crystal packing and intermolecular interactions also play a crucial role in the bulk properties of the material. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions, such as hydrogen bonding and π–π stacking. nih.goviucr.org For instance, in a related Schiff base, C—H⋯O hydrogen bonds were found to link molecules into chains, and weak π–π stacking interactions provided additional stabilization to the crystal structure. nih.goviucr.org

Future research will focus on a more systematic and high-throughput approach to studying structure-property relationships. This will involve the synthesis and characterization of a wider range of derivatives with varying substituents. The data generated from these experimental studies, combined with computational modeling, will be used to build predictive models that can guide the design of new molecules with optimized properties for targeted applications in areas such as optoelectronics, sensor technology, and advanced polymers.

Q & A

Basic: How can the synthesis of 2-methyl-N-(4-nitrophenyl)aniline be optimized for higher yields under mild conditions?

Answer:

The synthesis can be optimized using solvent-free microwave-assisted reactions, which reduce reaction time and improve yields compared to traditional heating. For instance, microwave irradiation enhances nucleophilic addition efficiency in similar nitroaromatic systems by promoting even heat distribution and reducing side reactions . Additionally, using water as a solvent with potassium isocyanate (as demonstrated in N-substituted urea syntheses) avoids organic co-solvents, aligning with green chemistry principles . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing catalyst loading (e.g., acid catalysts for Schiff base formation) can further refine yields .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and molecular structure, with aromatic proton shifts typically between δ 6.5–8.5 ppm .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., C14H13N3O2: theoretical 255.10 g/mol) and fragmentation patterns .

- UV-Vis Spectroscopy: Identifies π→π* transitions in nitroaromatic systems (λmax ~350 nm) .

- FTIR: Detects functional groups like C-N (1174–1234 cm⁻¹) and NO2 (1314–1503 cm⁻¹) stretches .

Basic: How do substituents influence the solubility and stability of this compound?

Answer:

The nitro group (-NO2) enhances hydrophobicity, making the compound soluble in acetone and benzene but insoluble in water . The methyl group at the 2-position introduces steric hindrance, reducing reactivity in electrophilic substitutions. Stability under thermal stress can be assessed via isothermal decomposition kinetics (e.g., Arrhenius plots) to determine activation energy for degradation pathways .

Advanced: How can computational modeling resolve contradictions in the acidochromic behavior of nitroaromatic derivatives like this compound?

Answer:

Density Functional Theory (DFT) calculations can model protonation/deprotonation effects on electronic transitions. For example, in related Schiff bases, theoretical UV-Vis spectra (TD-DFT) align with experimental λmax shifts under acidic conditions, validating reversible acidochromism . Discrepancies between experimental and computational data may arise from solvent effects or intermolecular interactions, requiring explicit solvent models in simulations .

Advanced: What experimental strategies address contradictions in thermal stability data for nitroaromatic compounds?

Answer:

Contradictions often stem from varying decomposition conditions (e.g., heating rate, atmosphere). Isothermal thermogravimetric analysis (TGA) at controlled temperatures (e.g., 150–200°C) quantifies decomposition rates and identifies intermediates via hyphenated techniques like TGA-FTIR . Comparing activation energies (Ea) across studies using the Flynn-Wall-Ozawa method standardizes stability assessments .

Advanced: How does the electron-withdrawing nitro group affect the compound’s reactivity in cross-coupling reactions?